REACTION_CXSMILES
|
O.[ClH:2].[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[ClH:2].[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1.2,4.5|
|
Name
|
(1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate
|
Quantity
|
64.6 g
|
Type
|
reactant
|
Smiles
|
O.Cl.NCC1(CCCCC1)CC(=O)O
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An ion exchange column is prepared
|
Type
|
WASH
|
Details
|
The resin is rinsed with a dilute ammonia solution, 140 mL ammonium hydroxide in 3 L water
|
Type
|
FILTRATION
|
Details
|
This solution is filtered through
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
to remove any insoluble material
|
Type
|
EXTRACTION
|
Details
|
extracted with an organic solvent such as dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1(CCCCC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |